3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide
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Overview
Description
3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutane ring, an amino group, a hydroxy group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with an appropriate amine and a phenylethyl alcohol derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids for facilitating various reactions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the reagents and conditions used .
Scientific Research Applications
3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-hydroxy-1-phenylethyl)cyclopentane-1-carboxamide
- 3-amino-N-(2-hydroxy-1-phenylethyl)cyclohexane-1-carboxamide
- 3-amino-N-(2-hydroxy-1-phenylethyl)cycloheptane-1-carboxamide
Uniqueness
3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The rigidity and strain of the cyclobutane ring can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-amino-N-(2-hydroxy-1-phenylethyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-6-10(7-11)13(17)15-12(8-16)9-4-2-1-3-5-9/h1-5,10-12,16H,6-8,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQKOHRTNBMCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)NC(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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